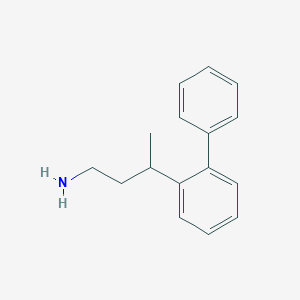
3-p-Biphenyly-butylamine
Cat. No. B8331484
M. Wt: 225.33 g/mol
InChI Key: SEXJUAGHGIFIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04239759
Procedure details


1.5 g of zinc dust are added, while stirring, to a solution of 2.39 g of 3-p-biphenylyl-butanaldoxime in 25 ml of acetic acid. The mixture is stirred for a further 4 hours, filtered, diluted with water, rendered alkaline with ammonia and extracted with chloroform. After the customary working up, 3-p-biphenylyl-butylamine is obtained. Hydrochloride, m.p. 226°-228°.
Name
3-p-biphenylyl-butanaldoxime
Quantity
2.39 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([CH3:12])[CH2:8][CH:9]=[N:10]O>C(O)(=O)C.[Zn]>[C:1]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]([CH3:12])[CH2:8][CH2:9][NH2:10]
|
Inputs


Step One
|
Name
|
3-p-biphenylyl-butanaldoxime
|
|
Quantity
|
2.39 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)C(CC=NO)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for a further 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1)C(CCN)C)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
